4-(2-Hydroxyethyl)-2(1H)-quinolinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-6-5-8-7-11(14)12-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2,(H,12,14) |
InChI Key |
SKSTXQZGIMZYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Hydroxyethyl 2 1h Quinolinone and Analogous Structures
Classical and Conventional Synthetic Approaches to Quinolinone Core
The foundational methods for constructing the quinolinone ring system rely on well-established organic reactions that have been refined over time to improve yields and substrate scope.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including quinolinones. These reactions involve the formation of the heterocyclic ring from an acyclic precursor.
Intramolecular cyclization involves a single molecule undergoing a ring-closing reaction. Several named reactions fall under this category and are pivotal in quinolinone synthesis.
The Camps cyclization is a prominent example, involving the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. Depending on the substrate and reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones. The mechanism proceeds through an intramolecular aldol-type condensation mdpi.com.
Another important method is the Gould-Jacobs reaction , which is a thermal cyclization process. This reaction typically starts with an aniline (B41778) derivative and a derivative of ethoxymethylenemalonic ester to form an intermediate that, upon heating, cyclizes to form a 4-hydroxy-3-carboxy-substituted quinoline (B57606), which can then be further modified mdpi.com.
Dieckmann condensation , an intramolecular reaction of diesters to form cyclic β-ketoesters, can also be adapted for quinolinone synthesis. For example, a diester derived from methyl anthranilate and methyl acrylate (B77674) can undergo intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone, which can then be oxidized to the corresponding quinolin-4-one mdpi.com.
| Intramolecular Cyclization Method | Key Reactants | Product Type | Reference |
| Camps Cyclization | N-(2-acylaryl)amides | Quinolin-2-ones or Quinolin-4-ones | mdpi.com |
| Gould-Jacobs Reaction | Aniline derivatives, Ethoxymethylenemalonic ester derivatives | 4-Hydroxy-3-carboxy-substituted quinolines | mdpi.com |
| Dieckmann Condensation | Diesters derived from anthranilates | Dihydroquinolinones/Quinolin-4-ones | mdpi.com |
Cycloisomerization refers to the intramolecular rearrangement of a molecule to form a cyclic isomer. These processes are often catalyzed by transition metals. For instance, palladium-catalyzed cycloisomerization of bicyclobutyl amides has been developed for the construction of polycyclic quinolinone skeletons researchgate.net. While not a classical method in the 19th-century sense, modern transition-metal-catalyzed cycloisomerizations represent a significant evolution in the synthesis of complex quinolinone structures.
Condensation Reactions
Condensation reactions, where two molecules combine with the loss of a small molecule like water or an alcohol, are fundamental to many classical quinolinone syntheses.
The Friedländer synthesis is a classic example, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base mdpi.comorganicreactions.org. This method is highly versatile for producing a variety of substituted quinolines and quinolinones.
The Combes quinoline synthesis involves the condensation of anilines with 1,3-dicarbonyl compounds to form a β-amino enone intermediate, which is then cyclized under acidic conditions to yield a quinoline nih.gov.
These condensation reactions are summarized in the table below:
| Condensation Reaction | Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline/Quinolinone | mdpi.comorganicreactions.org |
| Combes Synthesis | Aniline | 1,3-Dicarbonyl compound | Acid | Substituted Quinoline | nih.gov |
Conrad–Limpach–Knorr Reaction Modifications
The Conrad–Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4(1H)-quinolinones). It involves the condensation of anilines with β-ketoesters nih.govwikipedia.org. The reaction conditions, particularly temperature, can influence the regioselectivity of the initial condensation. At lower temperatures, the aniline attacks the keto group, leading to a β-aminoacrylate, which upon thermal cyclization (often at high temperatures, ~250 °C) yields a 4-hydroxyquinoline (B1666331) nih.govwikipedia.orgquimicaorganica.orgsynarchive.com.
The Knorr quinoline synthesis , a variation of this reaction, occurs at higher initial temperatures (around 140 °C). Under these conditions, the aniline attacks the ester group of the β-ketoester to form a β-ketoanilide. Subsequent cyclization under acidic conditions produces a 2-hydroxyquinoline (B72897) (2(1H)-quinolinone) wikipedia.org.
These related syntheses provide regioselective access to either the 4-hydroxy or 2-hydroxy quinolinone core, depending on the reaction pathway chosen.
| Reaction | Initial Reaction Site on β-ketoester | Intermediate | Final Product | Reference |
| Conrad-Limpach | Ketone (kinetic control) | β-Aminoacrylate | 4-Hydroxyquinoline | nih.govwikipedia.orgquimicaorganica.orgsynarchive.com |
| Knorr | Ester (thermodynamic control) | β-Ketoanilide | 2-Hydroxyquinoline | wikipedia.org |
Lactamization Strategies
Lactamization, the formation of a cyclic amide (a lactam), is a direct route to 2(1H)-quinolinones. Modern methods often employ transition-metal catalysis. For example, palladium-catalyzed intramolecular amidation of N-tosyl-3,3-diarylacrylamides via C(sp²)–H bond activation has been reported for the synthesis of the quinolin-2(1H)-one scaffold epa.gov. Another approach involves the palladium-catalyzed coupling and cyclization of simple anilines with ethyl acrylates epa.gov.
Transition-metal-free lactamization has also been achieved. For instance, 2-alkenylanilines can undergo lactamization under a carbon dioxide atmosphere in the presence of a strong base like sodium tert-butoxide to yield quinolin-2(1H)-ones epa.govchemrevlett.com. Additionally, weak bases like potassium carbonate can promote the cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation to produce quinolin-2(1H)-ones in high yields mdpi.com. These methods highlight the diverse strategies available for forming the lactam ring of the quinolinone system.
Advanced and Sustainable
The synthesis of 2(1H)-quinolinones, including 4-(2-Hydroxyethyl)-2(1H)-quinolinone, has evolved significantly beyond classical methods, driven by the need for efficiency, atom economy, and sustainability. Modern approaches focus on minimizing waste, reducing reaction steps, and employing catalytic systems that operate under milder conditions. These advanced methodologies, such as multicomponent reactions and transition-metal catalysis, offer powerful tools for constructing the quinolinone scaffold with a high degree of functional group tolerance and molecular diversity. nih.govnih.govacs.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. rsc.org This approach aligns with the principles of green chemistry by improving atom economy, reducing the number of synthetic steps, and minimizing purification processes. acs.org The synthesis of quinoline and quinolinone derivatives through MCRs has emerged as an efficient and versatile strategy for creating complex molecular architectures from simple precursors. rsc.orgacs.org
While specific MCRs for the direct synthesis of this compound are not extensively detailed, various MCR strategies have been developed for analogous 2-quinolinone structures. These reactions often showcase high efficiency and allow for the introduction of diverse substituents, providing a flexible platform for generating libraries of quinolinone derivatives. rsc.org For instance, MCRs like the Povarov, Gewald, and Ugi reactions have been successfully adapted for the synthesis of varied quinoline scaffolds. rsc.org These methods highlight the potential for developing a one-pot synthesis for 4-substituted-2(1H)-quinolinones by carefully selecting starting materials that contain the desired hydroxyethyl (B10761427) precursor or a functional group that can be easily converted to it.
Table 1: Overview of Multicomponent Reaction Strategies for Quinoline Synthesis
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Forms tetrahydroquinoline derivatives, which can be oxidized to quinolines. Aza-Diels-Alder type reaction. | rsc.org |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Primarily for thiophene (B33073) synthesis but has been adapted for related heterocyclic systems. | rsc.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Highly versatile for creating peptide-like structures and complex heterocycles. | rsc.org |
| Rare-Earth Metal-Catalyzed MCR | Aniline, Aldehydes, Acetylene Derivatives | Catalyzed by YCl₃ or In(OTf)₃, allowing fast production of complex products. | acs.org |
Metal-Catalyzed Synthesis
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the construction of complex heterocyclic systems like 2(1H)-quinolinones under mild conditions. acs.orgnih.gov These methods often rely on the activation of otherwise inert C-H bonds, facilitating annulation and cyclization reactions that are difficult to achieve through traditional means. Catalysts based on palladium, rhodium, ruthenium, and iridium have been extensively explored for their unique reactivity in synthesizing the quinolinone core.
Palladium catalysis is a cornerstone for the synthesis of 2(1H)-quinolinones, with numerous methodologies developed that leverage its versatile reactivity. nih.gov These reactions include C-H bond activation, carbonylative cyclization, and cascade processes that efficiently assemble the quinolinone ring system. nih.govthieme-connect.com
One prominent strategy involves the palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines. This method provides a direct and selective route to 2(1H)-quinolinones in high yields. acs.org The reaction typically employs a Pd(OAc)₂ catalyst with a co-oxidant like Cu(OAc)₂ under a carbon monoxide atmosphere. acs.org Another approach is the carbonylative cyclization of benzyl (B1604629) chlorides with anthranils, where palladium mediates the formation of 3-arylquinolin-2(1H)-ones. thieme-connect.com
Cascade reactions initiated by palladium catalysis also offer an efficient route. For example, a palladium-catalyzed cascade involving radical cyclization and C-H amination of 1,7-enynes with hydroxylamines has been developed to construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org Furthermore, palladium-catalyzed intramolecular annulation of α,β-unsaturated N-arylamides through direct C-H activation provides a regioselective synthesis of highly substituted quinolinones. organic-chemistry.org
Table 2: Selected Palladium-Catalyzed Syntheses of 2(1H)-Quinolinone Analogs
| Starting Materials | Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| N-monosubstituted-2-vinylanilines | Pd(OAc)₂ / Cu(OAc)₂ | Oxidative Cyclocarbonylation | Direct and selective method with high yields (up to 97%). | acs.org |
| Quinoline N-oxides | Pd(II) / Azodicarboxylates | C-H Activation/Oxidation | Proceeds under mild conditions, tolerant of air and moisture. | rsc.org |
| 2-Iodoanilines and Dimethyl Maleate | Pd(OAc)₂ | Heck Reaction / Cyclization | Forms 4-carbomethoxy-2-quinolones. | nih.gov |
| N-alkoxyamides and Benzaldehydes | Pd₂(dba)₃ / Xantphos | Buchwald-type Amidation / Knoevenagel Condensation | Cascade reaction yielding N-alkoxyquinolones in 63–96% yield. | nih.gov |
| 1,7-enynes and Hydroxylamines | Palladium Catalyst | Cascade Radical Cyclization / C-H Amination | Rapid construction of tricyclic quinolin-2(1H)-one scaffolds. | rsc.org |
Rhodium catalysts, particularly those in the +3 oxidation state, are highly effective for C-H activation and annulation reactions. These catalysts enable the coupling of various substrates with alkynes to construct complex heterocyclic frameworks, including quinolinone derivatives. acs.org
A common approach involves the Rh(III)-catalyzed oxidative annulation of acrylamides with internal alkynes. This reaction proceeds via C-H bond activation of the acrylamide, followed by insertion of the alkyne and reductive elimination to form the 2-pyridone core, which is structurally related to the quinolinone ring. acs.org Extending this concept to N-aryl acrylamides allows for the synthesis of the quinolinone system. Additionally, rhodium(III)-catalyzed multiple C-H activation and annulation of arylpyridiniums with alkynes have been developed to synthesize conjugated polycyclic quinolinium compounds, which are precursors to quinolones. nih.gov
Table 3: Examples of Rhodium-Catalyzed Annulation Reactions
| Substrates | Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Sydnones and Internal Alkynes | Rh(III) | C-H Activation / Oxidative Coupling | Quinoline-fused Sydnones | acs.org |
| Arylpyridiniums and Alkynes | Rh(III) | Multiple C-H Activation / Annulation | Polycyclic Quinoliniums | nih.gov |
| Benzimidates and Allyl Carbonates | Rh(III) | Cascade C-H Activation / Cyclization | Isoquinoline (B145761) Derivatives | rsc.org |
| 2-(1-Cycloalkenyl)pyridines and Diazo Meldrum's Acids | Rh(III) | C-H Activation | Quinolizin-4-one Derivatives | researchgate.net |
Ruthenium catalysts offer a cost-effective and highly efficient alternative to rhodium and palladium for the synthesis of quinolinones. acs.org Ruthenium(II) complexes, in particular, have been shown to catalyze the oxidative annulation of acrylamides with alkynes to produce 2-pyridones and quinolinones with excellent chemo- and regioselectivity. acs.org
One notable method is the Ru(II)-catalyzed cyclization of anilides with propiolates or acrylates, which affords a diverse range of 2-quinolones in good to excellent yields. organic-chemistry.org Another innovative approach is the ruthenium-catalyzed intramolecular arene C(sp²)–H amidation of 1,4,2-dioxazol-5-ones to form 3,4-dihydroquinolin-2-ones. This reaction proceeds with excellent yield and regioselectivity. acs.org Furthermore, a modified Friedländer synthesis has been developed using a ruthenium catalyst for the oxidative cyclization of 2-aminobenzyl alcohol with ketones to yield quinolines. rsc.org
Table 4: Ruthenium-Catalyzed Syntheses of Quinolinone and Quinoline Analogs
| Substrates | Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Acrylamides and Alkynes | [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | Oxidative Annulation | 2-Pyridones / 2-Quinolinones | acs.org |
| Anilides and Propiolates/Acrylates | Ruthenium Catalyst | Cyclization | 2-Quinolinones | organic-chemistry.org |
| 1,4,2-Dioxazol-5-ones | [Ru(p-cymene)(l-proline)Cl] | Intramolecular Arene C-H Amidation | 3,4-Dihydroquinolin-2-ones | acs.org |
| 2-Aminobenzyl alcohol and Ketones | Ruthenium Catalyst / KOH | Oxidative Cyclization | Quinolines | rsc.org |
Iridium catalysis is emerging as a powerful tool for C-H activation and annulation reactions. While less common than palladium or rhodium for quinolinone synthesis, iridium-based systems offer unique reactivity. For instance, the combination of palladium catalysis and iridium photocatalysis has been utilized for the anti-hydroarylation of electron-deficient internal alkynes with arylboronic acids. This cascade process can lead to the formation of pharmaceutically relevant heterocyclic cores, including quinolinones. organic-chemistry.org This dual catalytic system demonstrates the potential of iridium to facilitate novel bond formations under mild, light-induced conditions, opening new avenues for the sustainable synthesis of complex molecules. organic-chemistry.org
Cobalt-Catalyzed Synthesis
Cobalt catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for constructing complex molecules. In the realm of N-heterocycle synthesis, cobalt catalysts facilitate reactions like C-H/N-H [4+2] annulation, which can be adapted for creating quinolinone structures. nih.gov These reactions often proceed through a catalytic cycle involving Co(I)/Co(III) or Co(II)/Co(III) species. nih.govutexas.edu
An electrochemical approach demonstrates a notable advancement, where a cobalt catalyst is recycled through anodic oxidation, thereby avoiding the need for external chemical oxidants. nih.gov In a typical proposed mechanism for a related annulation, a Co(II) complex initially coordinates with the amide substrate. This complex is then oxidized at the anode to a Co(III) species, which facilitates an intramolecular C-H activation to form a cyclic cobalt intermediate. Subsequent insertion of a coupling partner, such as an alkyne or olefin, and reductive elimination yields the final annulated product. nih.gov This electro-oxidative method is particularly advantageous for incorporating simple gaseous building blocks like ethylene (B1197577) and ethyne (B1235809) safely and efficiently. nih.gov While direct synthesis of this compound using this specific method is not detailed, the underlying principles are applicable to the formation of the core quinolinone ring system from appropriately substituted amides and alkynes. nih.govwiley-vch.de
Green Chemistry Principles in Quinolinone Synthesis
The synthesis of quinoline and quinolinone derivatives has increasingly incorporated the principles of green chemistry to address environmental concerns associated with traditional methods. ijpsjournal.comnih.gov Conventional syntheses often require hazardous chemicals, high temperatures, and organic solvents, leading to significant waste and economic costs. nih.gov Green approaches focus on minimizing waste, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. ijpsjournal.comresearchgate.net Key strategies include the use of environmentally benign catalysts (such as p-toluenesulfonic acid, iron, or copper), renewable feedstocks, and energy-efficient techniques like microwave and ultrasound irradiation. ijpsjournal.comresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MAS) has become a preferred green technique for producing quinolinone derivatives due to its remarkable ability to reduce reaction times and energy consumption. ijpsjournal.comtandfonline.com Microwave energy directly heats the reactive species through dipole rotation and ionic conduction, leading to rapid and uniform heating that often results in higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov
This technology has been successfully applied to various cyclization and condensation reactions. For instance, the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines using an iron catalyst is significantly accelerated under microwave irradiation, with reactions completing in minutes rather than hours. sci-hub.cat In another example, 4-hydroxy-2-quinolone analogues were synthesized via a BiCl3-catalyzed reaction of β-enaminones with diethyl malonate under microwave irradiation, with reaction times ranging from just 5 to 13 minutes. nih.gov Solvent-free conditions are often paired with microwave heating, further enhancing the environmental credentials of the synthesis by eliminating volatile and toxic organic solvents. core.ac.ukresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones
| Method | Conditions | Reaction Time | Yield | Reference |
| Conventional | Thermal heating, 84°C | 30 hours | 55% | nih.gov |
| Microwave | 500 W, 70°C | 1.5 hours | 78% | nih.gov |
Ultrasonic Irradiation Methodologies
The use of ultrasonic irradiation is another effective green chemistry tool for synthesizing quinoline scaffolds. nih.govijacskros.com Sonochemistry, the application of ultrasound to chemical reactions, accelerates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. tandfonline.com
This methodology offers milder reaction conditions, shorter reaction times, and often improved selectivity. nih.gov For example, the synthesis of quinoline-imidazole hybrid compounds was achieved with significantly reduced reaction times (from 48–96 hours to 1–2 hours) under ultrasonic irradiation compared to conventional heating. nih.gov In another application, basic ionic liquids were used as catalysts for the condensation of isatin (B1672199) with ketones under ultrasound to produce quinolines in aqueous media, highlighting a green procedure that avoids transition metal catalysts. nih.gov The use of SnCl2·2H2O as a precatalyst in water under ultrasound irradiation has also been reported for the rapid, one-pot synthesis of 2-substituted quinolines. researchgate.net
Table 2: Effect of Ultrasonic Irradiation on Quinoline Synthesis
| Method | Catalyst/Solvent | Reaction Time | Key Advantages | Reference |
| Ultrasound | Basic Ionic Liquid / Water | Short | Milder conditions, high selectivity, metal-free | nih.gov |
| Ultrasound | SnCl2·2H2O / Water | Rapid | One-pot synthesis, good yields | researchgate.net |
| Ultrasound | N/A | 1-2 hours | Reduced energy consumption, slightly increased yields | nih.gov |
| Conventional | N/A | 48-96 hours | Standard procedure | nih.gov |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free, or "neat," conditions is a cornerstone of green synthesis, as it eliminates the use of often toxic, volatile, and difficult-to-recycle organic solvents. ijpsjournal.comwpmucdn.com This approach reduces waste, simplifies work-up procedures, and can lower costs. oup.comresearchgate.net
Solvent-free conditions are frequently combined with microwave irradiation or thermal heating to achieve high-yield synthesis of quinolinones. The Friedländer synthesis of quinolines, for instance, has been effectively carried out using tin(II) chloride dihydrate (SnCl2·2H2O) at room temperature without any solvent, affording excellent yields in a short time. oup.com Similarly, caesium iodide (CsI) has been used as a catalyst for the reaction of 2-aminoacetophenone (B1585202) with ketones at 100 °C under solvent-free conditions, yielding the desired quinoline products in as little as 30 minutes. researchgate.net These methods are often characterized by their simple methodology, clean reaction profiles, and easy purification of products. researchgate.netnih.gov
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. ijpsjournal.comnih.gov An ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts. nih.gov
Synthetic strategies for quinolinones are increasingly designed to maximize atom economy. One-pot, multi-component reactions are particularly effective in this regard, as they combine several steps into a single procedure, reducing waste and improving efficiency. nih.gov Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical. nih.gov A highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins via a proposed [2+4] cycloaddition demonstrates excellent atom economy, with water being the only molecule lost in the process. rsc.org Such methods provide a more sustainable pathway for constructing the quinoline framework compared to traditional named reactions that often generate stoichiometric byproducts. rsc.orgrsc.org
Biosynthetic Pathways of Quinolinone Frameworks
The core structure of quinoline and quinolinone alkaloids is also produced in nature through complex biosynthetic pathways. A key metabolic route is the kynurenine (B1673888) pathway, which is responsible for the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in eukaryotes from the amino acid L-tryptophan. nih.gov
In a synthetic biology approach, this natural pathway has been engineered in the yeast Saccharomyces cerevisiae to produce a variety of L-kynurenine-derived products. nih.gov By overexpressing a human enzyme, L-tryptophan 2,3-dioxygenase (HsTDO2), the production of L-kynurenine was significantly increased. Subsequently, introducing other enzymes, such as a noncanonical L-aromatic amino acid decarboxylase (PcncAAAD) and a monoamine oxidase (HsMAO-A), created new branches in the pathway. These engineered branches can convert L-kynurenine and its derivatives into corresponding aldehydes, which then undergo non-enzymatic cyclization to form quinoline scaffolds. nih.gov This work illustrates how primary metabolic pathways can be expanded to generate novel, natural-product-like frameworks amenable to further functionalization. nih.gov
The biosynthesis of more complex quinoline alkaloids, such as quinine (B1679958), also provides insight. While the complete pathway is still under investigation, key enzymatic steps have been identified in plants like Cinchona pubescens. acs.org These pathways involve multiple enzymatic transformations, including oxidations, reductions, and methylations, to build the final complex structure from precursors derived from strictosidine. acs.org
Reactivity and Derivatization Strategies of the 4 2 Hydroxyethyl 2 1h Quinolinone Core
Chemical Reactivity Profiles of 4-Hydroxy-2(1H)-quinolinone
The 4-hydroxy-2(1H)-quinolinone molecule possesses a unique electronic architecture that confers both electrophilic and nucleophilic characteristics. arabjchem.orgresearchgate.net The structure exists in several tautomeric forms, with the 4-hydroxy-2(1H)-quinolinone and quinoline-2,4(1H,3H)-dione forms being predominant. researchgate.netresearchgate.net This tautomerism is crucial to its reactivity.
The key feature of its reactivity profile is the highly activated carbon at the C3 position. arabjchem.orgresearchgate.net This activation arises from the cumulative electronic effects of the adjacent functional groups. The hydroxyl group at C4 acts as an electron-donating group, increasing electron density within the heterocyclic ring through resonance. Conversely, the carbonyl group at C2 is electron-withdrawing, polarizing the C2-C3 double bond. This push-pull mechanism results in a significant electron density at the C3 position, making it a prime target for electrophilic attack. arabjchem.orgresearchgate.net
Simultaneously, the oxygen atom of the C4-hydroxyl group and, to a lesser extent, the nitrogen atom of the lactam ring, serve as nucleophilic centers. researchgate.net These sites are the primary points of attack for alkylating and acylating agents. The molecule's reactivity can be summarized as a preference for electrophilic substitution at the C3 carbon and nucleophilic attack at the O- and N- a toms. researchgate.net
Table 1: Key Reactivity Sites of 4-Hydroxy-2(1H)-quinolinone
| Position/Atom | Chemical Character | Common Reactions |
| C3 | Nucleophilic Carbon | Electrophilic Substitution (Halogenation, Nitration, Coupling) |
| O (C4-OH) | Nucleophilic Oxygen | Alkylation, Acylation |
| N (Lactam) | Nucleophilic Nitrogen | Alkylation, Acylation |
Electrophilic Substitution Reactions and Mechanistic Pathways
Given the high electron density at the C3 position, the 4-hydroxy-2(1H)-quinolinone core readily undergoes electrophilic substitution reactions. These reactions proceed via standard electrophilic aromatic substitution mechanisms, where the electron-rich C3 atom attacks an electrophile, leading to a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.
Halogenation: The C3 position can be effectively halogenated under mild conditions. acs.org A practical method involves the use of potassium halides (KX, where X = Cl, Br, I) in the presence of a hypervalent iodine(III) reagent such as phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA). acs.org This approach provides excellent yields of C3-halogenated 4-quinolones with high regioselectivity. acs.org The reaction is tolerant of a wide range of functional groups on substituents at other positions of the quinolone ring. acs.org
Nitration: The introduction of a nitro group at the C3 position can also be achieved. The reaction of 4-hydroxy-1-methyl-quinolin-2(1H)-one with 70% nitric acid and sodium nitrite (B80452) in acetic acid under heating leads to the formation of the 3-nitro analogue. mdpi.com This derivative serves as a valuable intermediate for further functionalization, such as reduction to an amino group. researchgate.net
Nucleophilic Substitution Reactions
While the 4-hydroxy-2(1H)-quinolinone core itself is primed for electrophilic attack, its derivatives can be engineered to undergo nucleophilic substitution. A common strategy involves converting the C4-hydroxyl group into a good leaving group, such as a halide. For instance, chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net Subsequent selective hydrolysis furnishes 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net
This 4-chloro derivative is an excellent substrate for nucleophilic substitution at the C4 position. mdpi.comresearchgate.net Various nucleophiles can be introduced, leading to a diverse array of 4-substituted quinolinones.
Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) displaces the chlorine atom to yield 4-hydrazino-quinolin-2(1H)-ones. mdpi.commdpi.com
Azidation: The use of sodium azide (B81097) allows for the synthesis of 4-azido derivatives. mdpi.com
Amination: Various amines can be used to displace the chloro group, forming 4-amino-quinolin-2(1H)-ones. mdpi.com
Thiation: Reaction with thiourea (B124793) can be used to introduce a sulfur-containing group at the C4 position. mdpi.com
This two-step process—conversion of the hydroxyl to a leaving group followed by nucleophilic displacement—is a powerful tool for diversifying the quinolinone scaffold at the C4 position.
Cycloaddition Reactions
The quinolinone ring system can participate in cycloaddition reactions to form more complex, fused heterocyclic structures. These reactions leverage the inherent reactivity of the double bonds within the core. A particularly notable type is the [3+2] cycloaddition. researchgate.net For example, ceric ammonium (B1175870) nitrate (B79036) can mediate an oxidative cycloaddition of 1,3-dicarbonyls like 4-hydroxy-1-methyl-2(1H)-quinolone to conjugated compounds, yielding dihydrofuroquinolinones. This demonstrates the utility of the quinolinone core as a synthon in building polycyclic systems. researchgate.net
A prominent application of cycloaddition chemistry in this context is the synthesis of triazole-quinolinone hybrids. This is most frequently achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net The strategy typically involves two key steps:
Functionalization: A propargyl (alkyne) or azido (B1232118) group is introduced onto the quinolinone scaffold, often through alkylation of the N1 or O4 positions.
Cycloaddition: The functionalized quinolinone is then reacted with a complementary azide or alkyne-containing molecule in the presence of a copper(I) catalyst.
This methodology allows for the efficient and modular linking of the quinolinone core to other chemical entities through a stable 1,2,3-triazole linker. nih.govnih.gov The resulting hybrid molecules are of significant interest in medicinal chemistry due to the combined pharmacological profiles of the quinolinone and triazole moieties. researchgate.netmdpi.com
Alkylation and Acylation Strategies
Alkylation and acylation are fundamental strategies for derivatizing the 4-hydroxy-2(1H)-quinolinone core. The primary sites for these reactions are the nucleophilic oxygen of the C4-hydroxyl group and the nitrogen of the lactam ring. researchgate.net The regioselectivity of the reaction (O- vs. N-alkylation/acylation) can often be controlled by the choice of reagents and reaction conditions. Hard nucleophiles tend to attack the oxygen atom, while softer ones may show preference for the carbon or nitrogen atoms. researchgate.net For example, treatment of 4-hydroxyquinolines with (2-methyl)allyl bromide in the presence of potassium carbonate leads to selective N-alkylation. daneshyari.com
While O- and N-alkylation are common, methods have also been developed for the direct alkylation at the nucleophilic C3 position, further highlighting its reactivity. researchgate.net
Table 2: C3-Functionalization Reactions of 4-Hydroxy-2(1H)-quinolinone
| Reaction | Reagent/Catalyst | Product Type |
| Allylation | Allyl carbonate, Pd2(dba)3, P(2-furyl)3 | 3-Allyl-4-hydroxyquinolin-2(1H)-one |
| Benzylation | Benzyl (B1604629) alcohol, Iridium catalyst | 3-Benzyl-4-hydroxyquinolin-2(1H)-one |
| Propargylation | Propargyl bromide, K2CO3 | C,C,O-trialkylated quinolone |
| Olefination | Benzaldehyde, Pyridine (B92270) | (Z)-3-Benzylidene-quinoline-2,4-dione |
Allylation: Palladium-catalyzed allylation using reagents like allyl carbonate can introduce an allyl group at the C3 position. researchgate.net
Benzylation: Iridium-catalyzed reactions with benzyl alcohol under solvent-free conditions afford the corresponding 3-benzyl-4-hydroxyquinolin-2(1H)-one. researchgate.net
Propargylation and Allenylation: Reaction with propargyl bromide can lead to a mixture of O- and C-alkylated products, including C,C,O-trialkylated quinolones. researchgate.net Similarly, palladium-catalyzed reactions with allenes can also achieve C3-functionalization. researchgate.net
Olefination: The Knoevenagel condensation is a highly effective method for C3-olefination. The reaction between 4-hydroxy-2(1H)-quinolinone and an aldehyde, such as benzaldehyde, in pyridine yields 3-ylidene derivatives, for example, (Z)-3-benzylidene-quinoline-2,4-dione. researchgate.net
These C3-functionalization strategies provide direct access to a wide range of derivatives with extended conjugation and diverse structural motifs, which are valuable for exploring structure-activity relationships in drug discovery. researchgate.net
O-Alkylation and Acylation
The hydroxyl group of the 2-hydroxyethyl side chain and the 4-hydroxy group of the quinolinone ring (in its tautomeric form) are primary sites for O-alkylation and O-acylation. These reactions are typically performed to modify the polarity, solubility, and steric profile of the molecule.
O-Alkylation involves the introduction of an alkyl group onto an oxygen atom. This is commonly achieved by treating the quinolinone with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity between O- and N-alkylation. For instance, the alkylation of quinolin-2(1H)-one and its derivatives with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions (K2CO3 in DMF) can yield a mixture of N- and O-alkylated products. researchgate.net The electronic environment of the quinolinone ring does not significantly affect the type of alkylation. researchgate.net
O-Acylation introduces an acyl group to the hydroxyl moiety, forming an ester. This is typically accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst.
Table 1: Examples of O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Ether |
| O-Acylation | Acyl chloride/anhydride, Base | Ester |
| O-Alkylation | 2-bromoacetophenone, K2CO3, DMF | O-alkylated quinolinone |
| O-Alkylation | Chloroacetone, K2CO3, DMF | O-alkylated quinolinone |
N-Alkylation and Acylation
The nitrogen atom at the 1-position of the 2(1H)-quinolinone ring is another key site for modification.
N-Alkylation introduces an alkyl group to the nitrogen atom. Similar to O-alkylation, this reaction is often carried out using an alkyl halide in the presence of a base. Studies on the alkylation of quinolin-2(1H)-one derivatives have shown that N-alkylation is often the major product when compared to O-alkylation, although mixtures are common. researchgate.net The regioselectivity can be influenced by factors such as the steric hindrance around the nitrogen and oxygen atoms and the specific reaction conditions employed.
N-Acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This reaction is typically performed with an acyl chloride or anhydride. For example, the acylation of 3-amino-4-hydroxy-2-quinolinone with acid chlorides can yield the corresponding N-acyl derivatives. researchgate.net
Table 2: Comparison of N- and O-Alkylation of Quinolin-2(1H)-one Derivatives
| Substrate | Alkylating Agent | Conditions | Major Product |
| Quinolin-2(1H)-one | 2-bromoacetophenone | K2CO3, DMF | N-alkylation |
| C(6)-substituted quinolin-2(1H)-ones | 2-bromoacetophenone | K2CO3, DMF | N-alkylation |
| C(7)-substituted quinolin-2(1H)-ones | 2-bromoacetophenone | K2CO3, DMF | N-alkylation |
| 8-methoxyquinolin-2(1H)-one | 2-bromoacetophenone | K2CO3, DMF | O-alkylation |
Halogenation Reactions and Their Synthetic Value
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the quinolinone scaffold, is a powerful tool for modifying the electronic properties of the molecule and providing a handle for further synthetic transformations. Halogenated organic compounds are significant in pharmaceuticals and agrochemicals. scispace.com
The aromatic ring of the quinolinone is susceptible to electrophilic halogenation. The position of halogenation can be directed by the existing substituents on the ring. For instance, metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinoline (B57606) derivatives using trihaloisocyanuric acid as the halogen source. rsc.org Such reactions are valuable for creating precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the introduction of a wide variety of substituents.
Thionation Methods
Thionation is the process of replacing an oxygen atom with a sulfur atom. In the context of 4-(2-Hydroxyethyl)-2(1H)-quinolinone, the carbonyl oxygen at the 2-position can be converted to a thiocarbonyl group. This transformation can significantly alter the biological activity of the molecule.
A common reagent for this purpose is Lawesson's reagent. nih.gov Another effective method involves the use of phosphorus pentasulfide (P4S10) in combination with hexamethyldisiloxane (B120664) (HMDO). researchgate.netaudreyli.com This combination is known to efficiently convert amides and lactams to their corresponding thiono derivatives. researchgate.net The resulting thio-lactam (thiocarbonyl) can serve as a versatile intermediate for further synthetic manipulations.
Mannich Reactions and Mechanism
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The 3-position of the 4-hydroxy-2(1H)-quinolinone ring is an active methylene (B1212753) group and can participate in Mannich reactions.
The mechanism begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. wikipedia.orgadichemistry.com The enol form of the 4-hydroxy-2(1H)-quinolinone then acts as a nucleophile, attacking the iminium ion to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org These Mannich bases are valuable synthetic intermediates.
Oxidation Reactions
Oxidation reactions of this compound can target either the 2-hydroxyethyl side chain or the quinolinone ring itself, depending on the oxidizing agent and reaction conditions.
The primary alcohol of the 2-hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation provides a route to introduce new functional groups and extend the carbon chain. For example, the oxidation of 4-hydrazinylquinolin-2(1H)-ones can lead to a dimerization and oxidation cascade, resulting in the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com
Utility as Building Blocks in Heterocyclic Synthesis
The various functional groups present on the this compound core make it a valuable building block for the synthesis of more complex heterocyclic systems. The reactivity at the hydroxyl group, the nitrogen atom, the C3-position, and the aromatic ring allows for the construction of fused ring systems and the attachment of other heterocyclic moieties.
For example, the derivatives obtained from the reactions discussed above can undergo intramolecular cyclization or be used in intermolecular reactions to form new rings. The versatility of this scaffold has led to its use in the synthesis of a wide range of compounds with diverse biological activities. researchgate.netmdpi.com
Structure Activity Relationship Sar and Molecular Design Principles for 4 2 Hydroxyethyl 2 1h Quinolinone Analogs
Pharmacophoric Significance of the 2-Quinolinone Scaffold
The 2-quinolinone core is a bicyclic aromatic system containing a nitrogen atom, which serves as a versatile pharmacophore capable of engaging in various interactions with biological targets. doi.orgmdpi.com Its planar structure allows for significant π-π stacking interactions with aromatic residues in protein binding sites. The lactam moiety within the quinolinone ring is a key feature, with the carbonyl group acting as a hydrogen bond acceptor and the adjacent N-H group serving as a hydrogen bond donor. These hydrogen bonding capabilities are crucial for the orientation and stabilization of the molecule within a receptor's active site.
The inherent electronic properties of the 2-quinolinone system, arising from the conjugated π-system, also contribute to its pharmacophoric character. nih.gov This scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its electronic and steric properties, thereby modulating its binding affinity and selectivity for different biological targets. mdpi.com The diverse range of biological activities associated with 2-quinolinone derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the importance of this scaffold as a foundational element in drug design. mdpi.comdoi.orgekb.eg
Influence of the 4-(2-Hydroxyethyl) Moiety on Biological Activity
The substituent at the 4-position of the 2-quinolinone ring plays a pivotal role in determining the molecule's biological activity. The introduction of a 2-hydroxyethyl group at this position introduces several key features that can significantly influence the compound's pharmacological profile. The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, enabling additional interactions with the biological target that can enhance binding affinity and specificity.
Correlation of Structural Modifications with Activity Profiles
The biological activity of 4-(2-Hydroxyethyl)-2(1H)-quinolinone analogs can be systematically modulated through structural modifications to the core scaffold and its substituents. Structure-activity relationship (SAR) studies are essential for understanding how these changes impact the desired pharmacological effect.
Table 1: General Structure-Activity Relationships for 2-Quinolinone Analogs
| Modification Site | Structural Change | General Impact on Activity |
| N1-Position | Substitution with alkyl or aryl groups | Can influence lipophilicity and steric interactions, potentially altering selectivity and potency. |
| C3-Position | Introduction of small substituents or fusion of heterocyclic rings | Can modulate binding affinity and introduce new interaction points with the target. |
| Benzene (B151609) Ring (Positions 5, 6, 7, 8) | Substitution with electron-donating or electron-withdrawing groups | Alters the electronic properties of the scaffold, affecting target binding and pharmacokinetic properties. |
| 4-(2-Hydroxyethyl) Moiety | Chain length modification, introduction of additional functional groups | Can fine-tune the positioning of the hydroxyl group and introduce new interactions, impacting potency and selectivity. |
For instance, modifications to the N1-position can alter the molecule's lipophilicity and steric bulk, which may affect its ability to cross cell membranes and interact with the target protein. Similarly, substitutions on the benzene ring can influence the electronic distribution of the entire scaffold, thereby affecting its binding characteristics. Alterations to the 4-(2-hydroxyethyl) moiety itself, such as changing the length of the alkyl chain or introducing other functional groups, can provide a deeper understanding of the spatial and electronic requirements of the target's binding site. These systematic modifications are crucial for optimizing the activity profile of this class of compounds.
Rational Design of Multi-Target Agents
The complexity of many diseases, which often involve multiple biological pathways, has driven the development of multi-target agents. researchgate.netresearchgate.net The 2-quinolinone scaffold provides an excellent platform for the rational design of such molecules. researchgate.net The strategy involves designing a single molecule that can simultaneously modulate multiple targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net
The design of multi-target 2-quinolinone derivatives often involves incorporating pharmacophoric features known to interact with different targets. This can be achieved by strategically placing various functional groups on the 2-quinolinone core. For example, one part of the molecule might be designed to inhibit a specific kinase, while another part targets a different enzyme or receptor involved in the disease pathology. Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in the rational design process, allowing for the prediction of binding affinities and the optimization of the molecular structure for dual or multiple activities. nih.gov
Molecular Hybridization Strategies for Enhanced Bioactivity
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores from different bioactive molecules into a single new chemical entity. nih.govnih.gov This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, or a novel mechanism of action. nih.gov The 2-quinolinone scaffold is an ideal candidate for molecular hybridization due to its synthetic tractability and established biological importance. researchgate.net
Investigation of Biological Mechanisms and Molecular Targets
Enzyme Inhibition Studies
Lipoxygenase (LOX) Inhibition Mechanisms
Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected 4-Hydroxy-2-quinolinone Derivatives
| Compound | IC50 (µM) |
|---|---|
| Quinolinone-carboxamide 3h | 10 |
| Quinolinone-carboxamide 3s | 10 |
| Quinolinone-carboxamide 3g | 27.5 |
| Acetyloxy-ferulic acid hybrid 11e | 52.5 |
| 4-methoxy-cinnamic acid hybrid 11f | 70.0 |
| Cinnamic acid hybrid 11g | 85.5 |
Data sourced from a study on multi-target agents based on the 4-hydroxy-2-quinolinone scaffold. mdpi.comresearchgate.net
Kinase Inhibition (e.g., ERK2, PI3Kα, VEGFR-2, FGFR-1, BRAFWT, BRAFV600E)
The quinoline (B57606) and quinolinone cores are prevalent in a variety of kinase inhibitors. nih.gov Research has demonstrated that derivatives of these scaffolds can target multiple receptor tyrosine kinases (RTKs) involved in cancer progression. For example, certain 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have shown potent inhibitory activity against HER-2 and PDGFR-β. nih.gov Furthermore, the quinoline scaffold has been explored for its inhibitory potential against the PI3K/Akt/mTOR pathway. nih.gov While direct inhibitory data for 4-(2-Hydroxyethyl)-2(1H)-quinolinone against ERK2, PI3Kα, VEGFR-2, FGFR-1, BRAFWT, and BRAFV600E is limited, the broad kinase inhibitory profile of related compounds suggests this as a promising area for future investigation. One study on 4-aminoquinoline (B48711) derivatives showed high selectivity for certain kinases, indicating the potential for developing targeted inhibitors from this class of compounds. nih.gov
Table 2: Kinase Inhibitory Profile of a Selected Quinolinone Derivative (Compound 4j)
| Kinase Target | IC50 (µM) |
|---|---|
| HER-2 | 0.17 x 10⁻³ |
| PDGFR-β | 0.07 x 10⁻³ |
Data from a study on quinolinone derivatives as potential anti-breast cancer agents. nih.gov
HIV-1 Integrase Inhibition
The quinoline ring is a key structural feature in a number of HIV-1 integrase inhibitors. nih.gov Studies on quinolinonyl diketo acid derivatives have demonstrated their potential to inhibit the strand transfer step of HIV integration. nih.gov More recently, quinolinonyl derivatives have been investigated as dual inhibitors of both the catalytic site of HIV-1 integrase and integrase-RNA interactions, affecting both early and late stages of viral replication. acs.org While specific inhibitory data for this compound is not available, the established anti-HIV activity of the quinolinone scaffold makes it a relevant area of interest. nih.govnih.gov
Protein Lysine (B10760008) Methyltransferase Inhibition (G9a, GLP)
The quinoline core has been identified as a promising scaffold for the development of inhibitors targeting the protein lysine methyltransferases G9a and G9a-like protein (GLP). researchgate.net Structure-activity relationship studies have shown that replacing a quinazoline (B50416) core with a quinoline core can lead to higher inhibitory potency against both G9a and GLP. researchgate.net This is attributed to the higher basicity of the N-1 atom of the quinoline ring, which is crucial for binding to G9a. researchgate.net Although direct evaluation of this compound as a G9a/GLP inhibitor has not been reported, the foundational role of the quinoline scaffold in potent inhibitors of these epigenetic modifiers suggests its potential in this area.
Bacterial Topoisomerase Inhibition
Quinolones are a well-established class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. acs.orgnih.gov The structure-activity relationships of quinolones have been extensively studied, highlighting the importance of various substituents on the quinolone ring for antibacterial activity. researchgate.net While the primary focus has been on fluoroquinolones, the broader quinolone class continues to be a source of new antibacterial agents. The mechanism of action involves the formation of a ternary complex with the enzyme and DNA, leading to the inhibition of DNA replication and repair and ultimately bacterial cell death. acs.org The potential of this compound as a bacterial topoisomerase inhibitor warrants further investigation based on the known activity of this chemical class.
Cellular Pathway Modulation
The diverse enzyme inhibitory profile of quinolinone derivatives suggests their potential to modulate various cellular signaling pathways. For instance, by inhibiting kinases such as those in the PI3K/Akt/mTOR pathway, these compounds can influence cell proliferation, survival, and apoptosis. nih.gov Furthermore, the inhibition of enzymes like lipoxygenase can impact inflammatory pathways. The lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE) is known to affect multiple signaling pathways, including those involving JNK and Akt, which regulate cell survival and apoptosis. nih.govnih.gov While the specific effects of this compound on cellular pathways have not been extensively characterized, its structural relationship to other bioactive quinolinones suggests it may influence a range of cellular processes.
Apoptosis Induction Mechanisms
Quinoline and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through various molecular pathways. brieflands.com The induction of apoptosis is a critical mechanism for anti-cancer agents. nih.gov Studies on different quinolin-2-one derivatives demonstrate their ability to activate intrinsic and extrinsic apoptotic pathways.
A key indicator of apoptosis is the activation of caspases, a family of protease enzymes essential for cell disassembly. mdpi.com The quinoline derivative IND-2 was found to activate caspase-3 and caspase-7 in prostate cancer cells. nih.gov This activation leads to the cleavage of Poly(ADP-ribose) polymerase (PARP-1), a hallmark characteristic of apoptotic cell death. nih.govnih.gov Similarly, the derivative PQ1 was shown to induce apoptosis in breast cancer cells by activating both caspase-8 (an initiator of the extrinsic pathway) and caspase-9 (an initiator of the intrinsic pathway). nih.gov Further studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives identified them as activators of caspase-3 and caspase-8. mdpi.com
The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are also modulated by quinolin-2-one compounds. nih.gov IND-2 treatment, for instance, decreased the levels of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins can lead to a loss of mitochondrial membrane potential, another early step in the apoptotic cascade. nih.gov Some quinoline-based thiazolidinone derivatives have also been shown to induce apoptosis by down-regulating Bcl-2. researchgate.net
Table 1: Apoptotic Effects of Various Quinolin-2-one Derivatives
| Compound/Derivative Class | Cell Line | Observed Apoptotic Mechanism |
|---|---|---|
| IND-2 | PC-3 (Prostate Cancer) | Activation of caspase-3/7, PARP cleavage, decreased Bcl-2 levels, loss of mitochondrial membrane potential. nih.govresearchgate.net |
| PQ1 | T47D (Breast Cancer) | Activation of caspase-8 and caspase-9. nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Cancer Cell Lines | Activation of caspase-3 and caspase-8, downregulation of Bcl-2, activation of Bax. mdpi.com |
| Quinoline-based thiazolidinones | HepG2 (Liver Cancer) | Activation of Caspase-3 and -9, downregulation of Bcl-2. researchgate.net |
Cell Cycle Regulation (e.g., G2/M phase arrest)
Dysregulation of the cell cycle is a fundamental characteristic of cancer cells. nih.gov The cell cycle progresses through distinct phases (G1, S, G2, M), with checkpoints ensuring proper cell division. plos.org Several quinoline and isoquinoline (B145761) derivatives have been found to inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M transition phase. researchgate.netnih.gov
For example, the quinoline derivative IND-2 was observed to cause cell cycle arrest in the G2 phase in prostate cancer cells. researchgate.net This arrest prevents the cell from entering mitosis (M phase) and subsequent division. Similarly, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was also shown to arrest breast cancer cells at the G2 phase. nih.gov The mechanism for this arrest was linked to the suppressed expression of cyclin-dependent kinase 1 (CDK1), a key protein complex that regulates the G2/M transition. nih.govnih.gov Other studies have confirmed that various compounds can induce G2/M arrest, often associated with the modulation of the CDK1/Cyclin-B complex. mdpi.comfrontiersin.org For instance, the alkaloid erythraline (B1235506) induced G2/M arrest in SiHa cervical cancer cells, with the proportion of cells in this phase increasing from 7.25% in controls to 22% in treated cells. mdpi.com
Table 2: Cell Cycle Regulation by Quinolinone and Related Derivatives
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Associated Molecular Change |
|---|---|---|---|
| IND-2 (Quinoline derivative) | PC-3 (Prostate Cancer) | G2 phase arrest. researchgate.net | Not specified. |
| Compound 4f (3-acyl isoquinolin-1(2H)-one) | MCF-7, MDA-MB-231 (Breast Cancer) | G2 phase arrest. nih.gov | Suppressed expression of CDK1 protein. nih.gov |
| Erythraline (Alkaloid) | SiHa (Cervical Cancer) | G2/M phase arrest (22% of cells vs 7.25% control). mdpi.com | Not specified. |
Modulation of Multi-Drug Resistance
Multi-drug resistance (MDR) is a significant challenge in the treatment of both cancers and infectious diseases, often involving the overexpression of efflux pump proteins that expel therapeutic agents from the cell. Research has explored the potential of quinolin-2-one derivatives to combat resistance, particularly in bacteria.
A study investigating a series of quinoline-2-one derivatives found they possessed significant antibacterial activity against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov Compound 6c from this series demonstrated potent activity, with Minimum Inhibitory Concentrations (MIC) of 0.75 µg/mL against both MRSA and VRE. nih.gov This suggests that the quinolin-2-one scaffold could be a foundation for developing new antibiotics to overcome bacterial resistance. nih.gov In the context of cancer, the quinoline derivative IND-2 was found to not interact with cellular multidrug efflux transporters, suggesting it may not be susceptible to common mechanisms of cancer drug resistance. nih.gov
Receptor Antagonism Studies (e.g., 5-HT1B/5-HT2A Receptors)
Serotonin (B10506) (5-HT) receptors are crucial targets in the central nervous system, and their modulation is a key strategy for treating various neuropsychiatric disorders. nih.govwikipedia.org The quinolin-2-one scaffold has been successfully utilized to develop potent antagonists for specific serotonin receptor subtypes.
A study focused on quinolin-2-ones with a heteroaryl-piperazine chain at the 3- or 4-position led to the discovery of potent mixed 5-HT(1B)/5-HT(2A) receptor antagonists. nih.gov The structure-activity relationship (SAR) in this series indicated that specific substitutions were crucial for activity. One compound, SL 65.0472, proved to be a functional antagonist at both the 5-HT(2A) receptor in an in vivo model of 5-HT-induced hypertension and the 5-HT(1B) receptor in an in vitro saphenous vein assay. nih.gov This dual antagonism is a sought-after profile for certain therapeutic applications.
Table 3: Serotonin Receptor Antagonism by a 4-Substituted Quinolin-2-one Derivative
| Compound | Target Receptors | Observed Activity |
|---|---|---|
| SL 65.0472 | 5-HT(1B) / 5-HT(2A) | Functional antagonist at both receptors in preclinical models. nih.gov |
Antioxidant Mechanisms (e.g., Lipid Peroxidation Inhibition, Radical Scavenging)
Oxidative stress, caused by an imbalance of reactive oxygen species (free radicals), is implicated in numerous diseases. Quinoline derivatives have been investigated for their antioxidant properties, including their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.comnih.gov
The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govugm.ac.id In this assay, the antioxidant donates a hydrogen atom or electron to the stable DPPH radical, quenching it and causing a color change that can be measured spectrophotometrically. sapub.org Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives showed that compounds 3g and 3h displayed promising DPPH radical scavenging activity of 70.6% and 73.5%, respectively, at a concentration of 10 µM. mdpi.com Another study on synthetic quinoline derivatives also confirmed their antioxidant potential against DPPH and ABTS model free radicals. mdpi.com
Furthermore, quinoline nitroxide radicals have been shown to be effective lipophilic antioxidants that inhibit copper-mediated low-density lipoprotein (LDL) peroxidation. nih.gov This anti-lipid peroxidation activity is crucial for preventing cellular damage. The corresponding hydroxylamine (B1172632) forms of these nitroxides were also found to inhibit lipid peroxidation to a similar extent. nih.gov
Table 4: Antioxidant Activity of Quinolin-2-one Derivatives
| Derivative Class | Assay | Key Finding |
|---|---|---|
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3g, 3h) | DPPH Radical Scavenging | 70.6% and 73.5% scavenging activity at 10 µM. mdpi.com |
| Quinoline Nitroxide Radicals | LDL Peroxidation Inhibition | Inhibited copper-mediated LDL peroxidation in a concentration-dependent manner. nih.gov |
| 2-vinyl-8-hydroxyquinoline derivatives | DPPH, Anti-LPO | Exhibited superior activity in scavenging DPPH free radical and anti-lipid peroxidation activities. nih.gov |
Target Recognition and Binding Site Characterization
Understanding how a compound binds to its biological target at a molecular level is fundamental for drug design and optimization. Molecular docking and simulation studies have provided insights into the binding modes of various quinolin-2-one derivatives with their respective protein targets.
In a study aimed at developing inhibitors for Glycogen synthase kinase-3β (GSK-3β), a target for Alzheimer's disease, molecular docking simulations showed that novel quinolin-2-one derivatives fit well into the ATP binding site of the enzyme. nih.gov The quinoline-2-one ring was observed to form crucial hydrogen bonds with the key amino acid residues Asp133 and Val135 in the hinge region of the binding site. nih.gov
Similarly, in the development of inhibitors for HIV-1 Reverse Transcriptase (RT), docking studies of 4-substituted quinolin-2-one derivatives showed a mode of interaction with residues in the allosteric pocket that was similar to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. mdpi.com In another example, docking studies of quinoline derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors showed interactions similar to the known inhibitor sorafenib, with subsequent molecular dynamics simulations confirming the stability of the compound in the active pocket. nih.gov These studies highlight the versatility of the quinolin-2-one scaffold in forming specific, high-affinity interactions with the binding sites of diverse protein targets.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is frequently used to predict the binding mode and affinity of small molecules, such as 4-(2-Hydroxyethyl)-2(1H)-quinolinone derivatives, within the binding site of a target protein. journaljpri.com These investigations are crucial in drug discovery for identifying potential therapeutic targets and understanding the structural basis of ligand-protein interactions. nih.gov For the quinolinone scaffold, docking studies have been performed against various protein targets to explore their inhibitory potential. nih.govnih.gov
The binding affinity, often quantified by the docking score or binding energy, is a critical parameter in molecular docking that estimates the strength of the interaction between a ligand and a protein. A lower binding energy generally indicates a more stable and favorable protein-ligand complex.
Studies on compounds structurally related to this compound have demonstrated significant binding affinities for various protein targets. For instance, in studies targeting the SARS-CoV-2 main protease (Mpro), a derivative of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) exhibited a high binding affinity with a docking score of -8.6 kcal/mol. nih.gov In another study, quinoline (B57606) derivatives targeting the HIV reverse transcriptase binding site showed promising results, with one compound displaying a docking score as high as -10.67. nih.gov These values, comparable to or better than standard drugs used in the studies, suggest that the quinolinone scaffold can form stable and potent interactions within protein active sites. nih.govnih.gov
Table 1: Examples of Binding Affinities for Quinolinone Derivatives This table presents data from studies on compounds structurally related to this compound to illustrate the binding potential of the quinolinone scaffold.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 3,3′-methylenebis(4-hydroxy...) | SARS-CoV-2 Mpro | -8.6 | nih.gov |
| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.67 | nih.gov |
Hydrogen Bonding Network Elucidation
Hydrogen bonds are crucial non-covalent interactions that significantly contribute to the stability and specificity of ligand-protein complexes. cambridgemedchemconsulting.com The this compound molecule possesses several hydrogen bond donors (the hydroxyl and N-H groups) and acceptors (the carbonyl and hydroxyl oxygens), making it well-suited to form intricate hydrogen bonding networks within a protein's active site.
Molecular docking simulations of related quinolinone compounds have highlighted the importance of these interactions. For example, docking studies against the SARS-CoV-2 main protease revealed that a key hydrogen bond is often formed with the amino acid residue GLU166. nih.gov Similarly, investigations of other quinolinone derivatives have identified hydrogen bonds with residues such as Asn128 and Tyr525. mdpi.com The typical length of these stabilizing hydrogen bonds is measured to be around 1.94 to 2.88 Å. nih.govcambridgemedchemconsulting.com The elucidation of these networks is fundamental for understanding the precise orientation of the ligand and for guiding further structural modifications to enhance binding affinity.
Table 2: Key Hydrogen Bonding Interactions for Quinolinone Scaffolds Data is based on molecular docking studies of various quinolinone derivatives to showcase common interaction patterns.
| Interacting Residue | Bond Length (Å) | Target Protein | Reference |
|---|---|---|---|
| GLU166 | 1.94 | SARS-CoV-2 Mpro | nih.gov |
| LEU167 | 2.88 | SARS-CoV-2 Mpro | nih.gov |
| GLU166 | 1.96 | SARS-CoV-2 Mpro | nih.gov |
| Asn128 | Not Specified | Soybean Lipoxygenase | mdpi.com |
Binding Site Characterization
Characterizing the binding site involves identifying the key amino acid residues that interact with the ligand and understanding the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov For quinolinone-based compounds, the binding site is typically a well-defined pocket composed of both polar and non-polar residues.
Studies on related molecules show that in addition to hydrogen bonding, hydrophobic interactions play a significant role in the binding of the quinolinone ring system. mdpi.com Residues such as Phe108, Val126, and Leu246 have been identified as forming hydrophobic contacts with the quinolinone scaffold. mdpi.com The characterization of the binding pocket provides a detailed map of the ligand-receptor interactions, which is essential for structure-based drug design and for predicting the potential for drug resistance or off-target effects. nih.govmdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and intrinsic properties of a molecule. nih.govnih.gov These methods can be used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like the distribution of frontier molecular orbitals. nih.govresearchgate.net
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For quinolinone derivatives, DFT calculations have been employed to determine optimized molecular structures, vibrational spectra, and other key parameters. nih.gov
These calculations help in confirming the most stable conformation of the molecule and provide insights into its reactivity. nih.gov For example, DFT can be used to analyze the molecular electrostatic potential (MEP), which predicts the most reactive parts of a molecule for electrophilic and nucleophilic attack. nih.gov Furthermore, DFT is applied to compute properties like atomic charges and the energies of molecular orbitals, which are essential for understanding the molecule's behavior in chemical reactions. nih.govrsc.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the kinetic stability and chemical reactivity of a molecule. acadpubl.euwikipedia.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap suggests the molecule is more reactive. For compounds similar to this compound, FMO analysis shows that charge transfer occurs within the molecule, which is a key aspect of its reactivity. acadpubl.eu
Table 3: Example Frontier Molecular Orbital Energies This table shows representative FMO data for a related heterocyclic compound to illustrate the typical energy values obtained through quantum chemical calculations.
| Molecular Orbital | Energy (eV) | Significance | Reference |
|---|---|---|---|
| HOMO | -5.2822 | Highest Occupied Molecular Orbital (Electron Donor) | acadpubl.eu |
| LUMO | -1.2715 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | acadpubl.eu |
| HOMO-LUMO Energy Gap | 4.0106 | Indicates Chemical Stability and Reactivity | acadpubl.eu |
Global Reactivity Descriptors
There are no published studies detailing the global reactivity descriptors for this compound. These descriptors, which include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Without dedicated computational studies, a data table of these values cannot be compiled.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions crucial for predicting intermolecular interactions. The generation of such a map requires specific computational analysis that has not been performed or published for this compound.
Natural Bond Orbital (NBO) Analysis
Detailed Natural Bond Orbital (NBO) analysis, a method used to study charge transfer, hyperconjugative interactions, and bond properties within a molecule, has not been reported for this compound. Therefore, data on donor-acceptor interactions and stabilization energies, typically presented in an NBO analysis table, are not available.
Intermolecular Interaction Analysis (QTAIM, Reduced Density Gradient)
There is no information available from studies employing the Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis for this compound. These analyses are fundamental for characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, by examining the electron density and its derivatives. The absence of such research means that a detailed understanding of the intermolecular bonding patterns of this specific quinolinone derivative remains uncharted.
While computational studies exist for other quinoline and quinolinone derivatives, the direct extrapolation of their results to this compound would be speculative and scientifically unsound. Future research initiatives are necessary to perform these computational investigations and elucidate the specific molecular properties and interaction behaviors of this compound.
Based on a comprehensive search for scientific literature and spectral data, it has been determined that specific, publicly available experimental research findings for the compound “this compound” (CAS RN: 17418-84-7) are insufficient to construct the detailed article as requested.
The creation of a thorough, informative, and scientifically accurate article with detailed data tables for each specified spectroscopic technique requires access to published primary research in which this specific compound has been synthesized and characterized. Despite extensive searches, the necessary ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data, as well as any protonation-deprotonation studies, could not be located.
Therefore, it is not possible to generate the article while adhering to the strict requirements for detailed, compound-specific research findings and data tables for each subsection of the provided outline. An article written without this data would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Spectroscopic Characterization and Analytical Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy
Charge Transfer Transition Analysis
Charge transfer (CT) transitions are electronic transitions where a significant fraction of electron density is transferred from a donor (D) moiety to an acceptor (A) moiety within a molecule or a molecular complex. These transitions give rise to intense and broad absorption bands in the UV-visible spectrum, which are not characteristic of the individual D or A components. The quinolinone ring system, with its electron-rich aromatic core and electron-withdrawing carbonyl group, can participate in such interactions.
In the context of 4-(2-Hydroxyethyl)-2(1H)-quinolinone, the quinolinone nucleus can act as an electron donor in the presence of suitable electron acceptors, such as chloranil, tetracyanoethylene (B109619) (TCNE), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The formation of a CT complex can be studied using absorption spectroscopy. The appearance of a new, often colorful, absorption band at a longer wavelength than the bands of the individual components confirms the formation of the CT complex.
The energy of the charge transfer transition (ECT) is related to the ionization potential of the donor (ID), the electron affinity of the acceptor (EA), and the interaction energy between the components. Analysis of these transitions can provide valuable insights into the electronic properties and intermolecular interactions of the compound. For instance, studies on other quinoline (B57606) derivatives have successfully used UV-visible spectroscopy to characterize the formation and stoichiometry of CT complexes with various acceptors. documentsdelivered.comresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can complement experimental findings by modeling the electronic structure of the CT complex and visualizing the molecular orbitals involved in the transition, confirming the transfer of charge from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). sapub.org
Spectrophotometric Titration Studies
Spectrophotometric titration is a powerful analytical method used to study the formation of complexes in solution and to determine their stoichiometry and stability constants. This technique involves monitoring the change in absorbance at a specific wavelength as a titrant is incrementally added to a solution of a substance.
For this compound, this method could be employed to investigate its interaction with metal ions or other molecules to form complexes. For example, by monitoring the absorbance of the CT band described in the previous section while titrating a solution of the quinolinone with an electron acceptor, one could determine the binding stoichiometry (e.g., 1:1, 1:2). documentsdelivered.com The resulting data are often analyzed using methods like the Benesi-Hildebrand equation to calculate the association constant (K) and the molar absorptivity (ε) of the complex formed. documentsdelivered.com
The procedure typically involves preparing a series of solutions with a constant concentration of the quinolinone and varying concentrations of the complexing agent. The absorbance is measured at the wavelength of maximum absorption (λmax) of the complex. Plotting the data according to a derived equation allows for the determination of the key thermodynamic parameters of the interaction. Such studies are crucial for understanding the binding affinity and stability of complexes involving the quinolinone scaffold. documentsdelivered.commdpi.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While a crystal structure for this compound is not available in the searched literature, analysis of related compounds like 4-hydroxy-1-methylquinolin-2(1H)-one provides a clear blueprint for what such an analysis would reveal. nih.gov A single-crystal X-ray diffraction study would first involve growing suitable single crystals of the compound. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions are determined.
The key insights gained would include:
Confirmation of the Tautomeric Form: It would definitively show whether the molecule exists in the keto (quinolin-2-one) or enol (quinolin-2-ol) form in the solid state. For related compounds, the enol tautomer is often observed. nih.gov
Molecular Geometry: Precise bond lengths and angles for the quinolinone core, the hydroxyethyl (B10761427) side chain, and the relative orientation of these groups.
Intermolecular Interactions: Identification of hydrogen bonds is particularly important. The hydroxyl group of the ethyl side chain and the N-H and C=O groups of the quinolinone ring are all capable of forming strong hydrogen bonds, which would play a crucial role in the crystal's supramolecular architecture. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be obtained from a crystallographic analysis.
| Parameter | Hypothetical Value for C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 11.5 |
| β (°) | 95.0 |
| Volume (ų) | 990.0 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.28 |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, acting as a molecular "fingerprint." It relies on the inelastic scattering of monochromatic light. When combined with plasmonic nanostructures (typically gold or silver), the Raman signal can be amplified by many orders of magnitude, a phenomenon known as Surface-Enhanced Raman Scattering (SERS), which allows for ultra-sensitive detection.
A Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrational modes of its functional groups. Based on studies of similar quinolinone and aromatic structures, the following assignments could be anticipated:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, expected in the 2850-3000 cm⁻¹ region.
C=O stretching: A strong band from the quinolinone carbonyl group, usually found between 1640-1680 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.
C-O stretching: From the hydroxyethyl group, expected around 1050-1150 cm⁻¹.
Ring breathing modes: Lower frequency vibrations characteristic of the entire ring structure.
SERS analysis would be particularly useful for detecting trace amounts of the compound. The molecule would be adsorbed onto a SERS-active substrate, and the enhancement would depend on the orientation of the molecule on the surface and its proximity to plasmonic "hotspots." The SERS spectrum might show shifts in peak positions and changes in relative intensities compared to the normal Raman spectrum, providing information about the molecule-surface interaction.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method is crucial for confirming the empirical formula of a newly synthesized substance and assessing its purity.
For this compound, with the molecular formula C₁₁H₁₁NO₂, the theoretical elemental composition can be calculated based on its molecular weight (189.21 g/mol ). The experimental values, obtained from combustion analysis, would then be compared to these theoretical percentages. A close match (typically within ±0.4%) provides strong evidence for the assigned chemical formula and the purity of the sample.
Table of Theoretical Elemental Composition for C₁₁H₁₁NO₂
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 69.84 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.86 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.91 |
| Total | 189.214 | 100.00 |
Q & A
Q. What are the common synthetic routes for 4-(2-Hydroxyethyl)-2(1H)-quinolinone, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of the quinolinone core. For example, hydroxylation at the 4-position can be achieved via nucleophilic substitution or catalytic hydrogenation. A method analogous to 4-hydroxyquinolinone derivatives involves reacting 4-chloro precursors with ethylene glycol under basic conditions to introduce the hydroxyethyl group . Optimization of solvent (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., Pd/C for hydrogenation) is critical for yields exceeding 70% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1660 cm⁻¹, O-H stretch at ~3440 cm⁻¹) .
- ¹H/¹³C NMR : Resolves the hydroxyethyl moiety (δ ~3.6–4.0 ppm for CH₂ groups) and aromatic protons (δ ~6.8–8.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 for C₁₁H₁₁NO₂) confirm molecular weight, while fragmentation patterns validate substituent positions .
Q. What preliminary biological screening assays are suitable for this compound?
Initial pharmacological profiling often includes:
- Forced-Swim Test (FST) : Evaluates antidepressant potential by measuring immobility time reduction in rodents .
- Sigma Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]DTG) assess affinity for σ receptors, linked to neuroleptic activity .
- Antimicrobial Disk Diffusion : Tests inhibition zones against S. aureus or E. coli .
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be achieved, and why is stereochemistry significant?
Chiral resolution via HPLC using cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, as stereochemistry impacts σ receptor binding. For example, (R)-enantiomers show 10-fold higher affinity than (S)-forms in neuropharmacological models . Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is also reported for related quinolinones .
Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?
Discrepancies in cardiotonic vs. neuroleptic effects arise from substituent-dependent receptor selectivity. For instance:
- Cardiotonic Activity : 6-imidazolyl derivatives enhance cardiac contractility via PDE-III inhibition (EC₅₀ ~0.1 μM in dog models) .
- Neuroleptic Effects : 4-phenylpiperazinylpropoxy derivatives act as dopamine autoreceptor agonists (ED₅₀ ~30 mg/kg in anti-methamphetamine assays) . Resolution : Use isoform-specific receptor knockout models and functional MRI to delineate target engagement .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?
- Lipophilicity Adjustment : Introduce halogen substituents (e.g., Cl at position 7) to enhance blood-brain barrier penetration (logP ~2.5) .
- Prodrug Design : Acetylation of the hydroxyethyl group improves oral bioavailability, with enzymatic hydrolysis restoring active form in vivo .
- Metabolic Stability : Incubation with liver microsomes identifies cytochrome P450 vulnerabilities (e.g., CYP2D6-mediated oxidation) .
Q. How do computational methods aid in structure-activity relationship (SAR) studies?
- Molecular Docking : Predicts binding to σ₁ receptors (PDB: 6DK1) with hydroxyethyl forming H-bonds to Asp126 .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values (R² > 0.85) .
- MD Simulations : Reveal conformational flexibility of the hydroxyethyl group in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
